ATX Enzymatic Inhibition: Potency Comparison Against Thieno[3,4-c]pyrazole Acetamide Congeners
The thieno[3,4-c]pyrazole oxalamide series to which 899969-50-7 belongs was optimized from a screening hit to achieve ATX IC50 values in the 0.9–2.0 μM range, as reported for the most potent derivatives in the series [1]. In contrast, the earlier acetamide-based thieno[3,4-c]pyrazoles (e.g., N-[2-(4-nitrophenyl)-2,5-dihydro-4H-thieno-[3,4-c]-pyrazol-3-yl-naphthaleneacetamide) exhibit an IC50 of 8.6 μM against ATX [2]. This represents an approximate 4- to 9-fold improvement in enzymatic potency for the oxalamide class. Although the exact IC50 of 899969-50-7 has not been disclosed in isolation, its structural positioning within the optimized oxalamide sub-series places it among the low-micromolar ATX inhibitors, clearly differentiated from the acetamide analogs by both the amide-bond geometry and potency gain.
| Evidence Dimension | ATX enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 899969-50-7 is an oxalamide derivative; series potency range 0.9–2.0 μM |
| Comparator Or Baseline | N-[2-(4-nitrophenyl)-2,5-dihydro-4H-thieno[3,4-c]pyrazol-3-yl-naphthaleneacetamide (acetamide analog): IC50 = 8.6 μM |
| Quantified Difference | ~4- to 9-fold lower IC50 (more potent) for the oxalamide series vs. the acetamide comparator |
| Conditions | In vitro ATX enzymatic assay (recombinant human ATX, FS-3 fluorescent substrate) |
Why This Matters
A 4- to 9-fold improvement in potency reduces the compound concentration required for target engagement, lowering the risk of off-target effects in cellular and in vivo fibrosis models.
- [1] Stylianaki EA, Magkrioti C, Ladopoulou EM, et al. 'Hit' to lead optimization and chemoinformatic studies for a new series of Autotaxin inhibitors. Eur J Med Chem. 2023;249:115130. doi:10.1016/j.ejmech.2023.115130 View Source
- [2] European Patent EP4175633A1. Thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors. Published 2023. View Source
